3-[(Tert-butylsulfanyl)methyl]aniline
Overview
Description
3-[(Tert-butylsulfanyl)methyl]aniline, also known as Benzenamine, 3-[(1,1-dimethylethyl)thio]methyl-, is an organic compound with the molecular formula C11H17NS and a molecular weight of 195.32 g/mol . This compound features a tert-butylsulfanyl group attached to a methyl group, which is further connected to an aniline moiety. It is primarily used in various chemical synthesis processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butylsulfanyl)methyl]aniline typically involves the reaction of 3-chloromethyl aniline with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like bromine, nitrating agents, sulfuric acid as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanylated aniline derivatives.
Substitution: Halogenated, nitrated aniline derivatives.
Scientific Research Applications
3-[(Tert-butylsulfanyl)methyl]aniline is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butylsulfanyl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved include inhibition of specific enzymes and alteration of signal transduction processes .
Comparison with Similar Compounds
3-[(Methylsulfanyl)methyl]aniline: Similar structure but with a methylsulfanyl group instead of tert-butylsulfanyl.
3-[(Ethylsulfanyl)methyl]aniline: Contains an ethylsulfanyl group.
3-[(Isopropylsulfanyl)methyl]aniline: Features an isopropylsulfanyl group.
Uniqueness: 3-[(Tert-butylsulfanyl)methyl]aniline is unique due to the presence of the bulky tert-butylsulfanyl group, which can significantly influence its chemical reactivity and biological interactions compared to its analogs .
Biological Activity
3-[(Tert-butylsulfanyl)methyl]aniline, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article synthesizes current research findings, case studies, and biochemical data to elucidate the compound's biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a tert-butylsulfanyl group attached to a methyl-aniline structure. Its chemical formula is , and it possesses unique properties that influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce cytotoxic effects on several human cancer cell lines, including:
- Breast Cancer (MCF-7)
- Cervical Cancer (HeLa)
- Liver Cancer (HepG2)
- Skin Cancer (A431)
- Lung Cancer (A549)
The compound's anticancer activity is attributed to its ability to inhibit proliferative pathways and induce apoptosis in cancer cells. This effect is likely mediated through specific interactions with cellular receptors and enzymes involved in cell growth regulation .
The precise mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Interaction : It is hypothesized that the compound interacts with specific cell surface receptors, modulating signaling pathways that lead to apoptosis.
- Cellular Uptake : The transport mechanisms facilitating the compound's entry into cells are crucial for its bioactivity. Research suggests it interacts with transport proteins that enhance cellular uptake .
Case Studies
Several studies have documented the biological activity of this compound:
- Study 1 : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced cytotoxicity against cancer cells compared to standard treatments. The study highlighted its potential as a lead compound for developing new anticancer agents .
- Study 2 : Another investigation focused on the antimicrobial efficacy of the compound against resistant bacterial strains. Results indicated significant inhibition zones in agar diffusion tests, confirming its potential as an antibiotic candidate .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
3-(tert-butylsulfanylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALMRUHIVCQBGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1=CC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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